molecular formula C27H45NO3 B124961 (S)-N-oleoyltyrosinol CAS No. 616884-62-9

(S)-N-oleoyltyrosinol

Cat. No. B124961
M. Wt: 431.7 g/mol
InChI Key: ICDMLAQPOAVWNH-JRUKXMRZSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the conditions required for the reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

Antimicrobial Activity and Food Preservation

  • Antimicrobial and Food Preservative Applications : Phenolic compounds from Olea europaea, including those similar to (S)-N-oleoyltyrosinol, exhibit antimicrobial activity. This has led to their exploration as natural alternatives for food preservation. Research suggests that specific extracts containing strong antimicrobial compounds such as hydroxytyrosol, oleacein, or oleacanthal could be suitable for food preservation, though further research is needed to understand their effectiveness in actual food matrices and their impact on food's natural microbiota and sensory properties (Thielmann, Kohnen, & Hauser, 2017).

Anti-Inflammatory Properties

  • Inhibition of Inflammatory Responses : Alkamides from Tropaeolum tuberosum, including compounds structurally similar to (S)-N-oleoyltyrosinol, have shown anti-inflammatory properties by inhibiting TNF-α and NF-κB production in monocytic cells. This suggests potential therapeutic applications in conditions related to inflammation (Apaza T et al., 2019).

Cellular Imaging

  • Cell Membrane Imaging : A compound related to (S)-N-oleoyltyrosinol, azido-N-oleoyl serinol, has been synthesized and evaluated for cell membrane imaging. It mimics biofunctional lipid ceramides and has been used for click reactions in cell imaging, indicating potential applications in biological research and cellular studies (Walter et al., 2016).

Antioxidant and Anti-inflammatory Effects

  • Alleviation of Intestinal Inflammation and Oxidative Stress : Hydroxytyrosol, a compound related to (S)-N-oleoyltyrosinol, has demonstrated effectiveness in reducing inflammation and oxidative stress in models of ulcerative colitis. This suggests its potential application in treating inflammatory bowel diseases (Elmaksoud et al., 2021).

Cancer Prevention and Treatment

  • Cancer Prevention and Treatment : Some triterpenoids and related compounds, potentially including (S)-N-oleoyltyrosinol, are being explored for their anti-cancer properties. They have shown effects on inflammation, cell redox state, anti-proliferative, and pro-apoptotic activities, which could be beneficial in cancer prevention and treatment (Liby, Yore, & Sporn, 2007).

Biochar and Agricultural Applications

  • Biochar in Agriculture : Research on biochar, a product of plant matter decomposition, suggests its utility in mitigating nitrous oxide emissions in agriculture. This area of research might indirectly relate to the use of plant-derived compounds like (S)-N-oleoyltyrosinol in sustainable agricultural practices (Deng et al., 2019).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound, including toxicity, flammability, environmental impact, etc .

properties

IUPAC Name

(Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDMLAQPOAVWNH-JRUKXMRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-oleoyltyrosinol

CAS RN

616884-62-9
Record name OMDM-1 cpd
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616884629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SK Syed, HH Bui, LS Beavers… - American Journal …, 2012 - journals.physiology.org
The GPR119 receptor plays an important role in the secretion of incretin hormones in response to nutrient consumption. We have studied the ability of an array of naturally occurring …
Number of citations: 129 journals.physiology.org
J Miyamoto, S Hasegawa, M Kasubuchi… - International journal of …, 2016 - mdpi.com
Excess energy is stored primarily as triglycerides, which are mobilized when demand for energy arises. Dysfunction of energy balance by excess food intake leads to metabolic diseases…
Number of citations: 180 www.mdpi.com
JW Yang, HS Kim, YW Choi, YM Kim… - Diabetes, Obesity and …, 2018 - Wiley Online Library
GPR119 belongs to the G protein‐coupled receptor family and exhibits dual modes of action upon ligand‐dependent activation: pancreatic secretion of insulin in a glucose‐dependent …
Number of citations: 50 dom-pubs.onlinelibrary.wiley.com
MSK Chesterfield, K Bokvist, DG Barrett, AM Efanov - 2012 - journals.physiology.org
AME and HHB conceived and designed the research; SKS, HHB, LSB, TBF, and JF 15 performed the experiments; HHB, MSK, KB, DGB and AME analyzed the data and interpreted 16 …
Number of citations: 0 journals.physiology.org

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